4-Hydroxybenzofurazan
Description
4-Hydroxybenzofurazan (C₆H₄N₂O₂(OH)) is a benzofurazan derivative characterized by a fused bicyclic structure comprising a benzene ring fused to a 1,2,5-oxadiazole (furazan) ring. The hydroxyl (-OH) group at the 4-position introduces distinct electronic and steric properties, enhancing its solubility in polar solvents and enabling hydrogen-bonding interactions. Benzofurazan derivatives are widely studied for their chromogenic and fluorogenic properties, making them valuable in biochemical labeling and sensor applications .
Properties
Molecular Formula |
C6H4N2O2 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C6H4N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H |
InChI Key |
JYVBLAKBEMDPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-hydroxybenzofurazan with key analogs and structurally related aromatic compounds:
Key Observations :
- Solubility : Hydroxyl substitution improves aqueous solubility relative to nitrobenzofurazan derivatives, which are typically lipophilic .
- Acidity: The hydroxyl group confers moderate acidity (similar to phenolic compounds), enabling pH-dependent applications in drug delivery or sensors .
Functional Comparisons
- Fluorogenic Applications: 7-Nitro-4-(dimethylamino)benzofurazan exhibits intense fluorescence, making it suitable for protein labeling . In contrast, this compound’s fluorescence may be quenched by the -OH group’s electron-donating effects, though this requires experimental validation. Benzofuran analogs (e.g., 5-hydroxybenzofuran) show blue-shifted emission (λem ~450 nm) due to extended conjugation, differing from benzofurazans .
- Biological Activity: 4-Aminobenzofuroxans demonstrate broad-spectrum antimicrobial activity, with IC₅₀ values <10 µM against cancer cell lines . The hydroxyl group in this compound may enhance bioavailability but reduce membrane permeability compared to amino derivatives.
Synthetic Flexibility :
- Hydroxybenzofurans are synthesized via Pd-catalyzed coupling or oxidative cyclization , whereas benzofurazans often require nitration/amination of precursor rings . The -OH group in this compound could facilitate regioselective functionalization at the 4-position.
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